molecular formula C19H20N4O B1223409 N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide

N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide

Cat. No. B1223409
M. Wt: 320.4 g/mol
InChI Key: LSTQFCLDGQRHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide is a member of benzimidazoles.

Scientific Research Applications

Anticancer Activity

N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide and its derivatives have shown potential in cancer research. Notably, a derivative, 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, exhibited significant antiproliferative activity against human cancer cell lines, especially MDA-MB melanoma and breast cancer cell lines. This derivative's activity was characterized by notable growth inhibition in these cancer cells, suggesting a promising path for anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).

Serotonin Receptor Agonism

A series of benzamides, including derivatives of N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide, were synthesized as selective agonists for the serotonin 5-HT1A receptor. One such compound, (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide, demonstrated potent and selective agonistic activity for this receptor. This highlights its potential in neurological research and therapy (Fujio et al., 2000).

Antipsychotic Agent Development

The compound and its heterocyclic analogues have been studied as potential antipsychotic agents. They were evaluated for their binding to dopamine D2 and serotonin 5-HT receptors, showing promising results. Specifically, two derivatives exhibited potent in vivo activities comparable to known antipsychotic compounds, suggesting their use in developing new antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).

Anti-Inflammatory Activity

Derivatives of N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide have been synthesized and evaluated for anti-inflammatory activity. A specific derivative, 2-(5-ethylpyridin-2-yl)benzimidazole, was identified for its strong activity in acute inflammatory models, indicating its potential in developing new anti-inflammatory drugs (Tsukamoto et al., 1980).

Antimicrobial and Antioxidant Activities

Several N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides, related to the core structure of N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide, have shown promising antimicrobial and antioxidant activities. These compounds exhibited significant inhibitory effects against various microorganisms and demonstrated potent radical scavenging and ferrous ion chelating activity, highlighting their potential in antimicrobial and antioxidant therapies (Sindhe et al., 2016).

properties

Product Name

N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)cyclohexanecarboxamide

InChI

InChI=1S/C19H20N4O/c24-19(13-6-2-1-3-7-13)21-14-9-10-15-17(12-14)23-18(22-15)16-8-4-5-11-20-16/h4-5,8-13H,1-3,6-7H2,(H,21,24)(H,22,23)

InChI Key

LSTQFCLDGQRHFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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